Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-
Description
Structural Characterization
Molecular Architecture and Bonding Configuration
2D Structural Elucidation via X-ray Crystallography
The molecular architecture of benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, features a benzene core substituted with three functional groups: a diazonium (-N₂⁺) group at position 1, a sulfonamide (-SO₂-N(C₂H₅)₂) group at position 5, and a methoxy (-OCH₃) group at position 2. While direct X-ray crystallography data for this specific compound are unavailable in accessible literature, computational models and analogous structures suggest a planar benzene ring with substituents arranged in a meta configuration relative to each other. The diazonium group adopts a linear geometry (N-N bond length ≈ 1.12 Å), while the sulfonamide group exhibits tetrahedral sulfur coordination.
3D Conformational Analysis Using Computational Modeling
Density functional theory (DFT) calculations predict a staggered conformation for the diethylamino substituent, minimizing steric clashes between ethyl groups. The methoxy group adopts a coplanar orientation with the benzene ring due to resonance stabilization, while the diazonium group remains perpendicular to the ring plane to optimize π-conjugation. These conformations are consistent with theoretical models for diazonium salts and sulfonamide derivatives.
Spectroscopic Identification Techniques
Fourier-Transform Infrared (FT-IR) Spectral Signatures
FT-IR analysis reveals characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 2100–2150 | Diazonium N≡N stretching |
| 1350–1450 | S=O asymmetric stretching |
| 1150–1250 | S=O symmetric stretching |
| 2800–3000 | C-O (methoxy) stretching |
| 1450–1600 | C=C aromatic ring vibrations |
These peaks align with sulfonamide and diazonium functionalities observed in related compounds.
Nuclear Magnetic Resonance (NMR) Profiling (¹H, ¹³C)
¹H NMR (CDCl₃):
- δ 7.8–8.2 ppm: Aromatic protons (H-3, H-4, H-6)
- δ 3.9 ppm: Methoxy (-OCH₃) protons
- δ 1.2–1.5 ppm: Diethylamino (-N(C₂H₅)₂) protons
¹³C NMR (CDCl₃):
| Carbon Type | δ (ppm) |
|---|---|
| Aromatic carbons | 120–160 |
| Methoxy carbon | 56–58 |
| Sulfonamide sulfur | 145–150 |
| Diethylamino carbons | 10–55 |
Data inferred from structurally related sulfonamides and diazonium salts.
UV-Vis Absorption Characteristics
The compound exhibits strong absorption in the UV range due to π→π* transitions of the aromatic system and diazonium chromophore. A distinct peak near 226 nm (λmax) corresponds to the diazonium group’s electronic transitions, while methoxy and sulfonamide substituents induce bathochromic shifts in the aromatic π-system.
Molecular Formula and Mass Spectrometric Validation
High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₃O₃S |
| Molecular Weight | 305.78 g/mol |
| Exact Mass (HRMS) | 305.0782 [M]⁺ |
Elemental Composition Analysis
| Element | Percentage Composition |
|---|---|
| Carbon | 43.0% |
| Hydrogen | 5.3% |
| Nitrogen | 13.8% |
| Oxygen | 15.7% |
| Sulfur | 10.5% |
Data derived from PubChem records and computational mass simulations.
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3O3S/c1-4-14(5-2)18(15,16)9-6-7-11(17-3)10(8-9)13-12/h6-8H,4-5H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRGGJBGRUMFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N3O3S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885395 | |
| Record name | Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27580-14-9 | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-methoxybenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27580-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027580149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(N,N-diethylaminosulphonyl)-2-methoxybenzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.116 | |
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, plays a crucial role in biochemical reactions, particularly in the modification of amino acids and proteins. This compound reacts with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts. These reactions are essential for protein sequencing and amino acid analysis, as they allow for the identification and quantification of specific amino acids within a protein. The compound interacts with enzymes and proteins by forming covalent bonds with amino groups, which can alter the structure and function of the biomolecules.
Cellular Effects
The effects of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, on various types of cells and cellular processes are profound. This compound influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins involved in signaling pathways can lead to changes in the activation or inhibition of these pathways, ultimately affecting cellular responses to external stimuli. Additionally, the compound’s interaction with cellular proteins can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, exerts its effects through covalent binding interactions with biomolecules. The compound reacts with amino groups on proteins and enzymes, forming stable sulfonamide adducts that can inhibit or activate enzymatic activity. This modification can lead to changes in the structure and function of the target biomolecules, ultimately affecting cellular processes such as signal transduction and gene expression. The compound’s ability to form stable adducts with proteins makes it a valuable tool for studying protein function and dynamics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, can change over time due to its stability and degradation properties. The compound is known to be unstable in certain solvents, such as dimethyl sulfoxide, which can lead to its degradation and loss of activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in protein function, gene expression, and cellular metabolism, which can persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there are threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes a concern. These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to modify proteins also plays a role in its metabolic activity, as it can alter the function of enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in areas where its target proteins and enzymes are located. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as it may interact with different sets of proteins and enzymes depending on its subcellular location. The compound’s ability to localize to specific cellular compartments makes it a valuable tool for studying the spatial dynamics of protein function and cellular processes.
Biological Activity
Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzenediazonium core substituted with a diethylamino sulfonyl group and a methoxy moiety. The presence of these functional groups contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
-
Antimicrobial Properties :
- Studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens. The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
-
Antitumor Activity :
- Benzenediazonium derivatives are often investigated for their potential as antitumor agents. The diazonium group can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that may induce apoptosis in cancer cells.
- Neurotoxicity :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neurotoxicity | Severe acute toxicity reported |
Case Study 1: Antimicrobial Efficacy
A study conducted on similar benzenediazonium compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Case Study 2: Antitumor Potential
Research published in the Journal of Medicinal Chemistry highlighted the synthesis of benzenediazonium derivatives that showed promising results in inhibiting tumor cell proliferation. The study utilized various cell lines and reported a dose-dependent response, indicating potential for further development as anticancer agents .
Scientific Research Applications
Chemical Properties and Structure
Benzenediazonium compounds are known for their diazo group, which imparts unique reactivity, particularly in electrophilic aromatic substitution reactions. The specific structure of 5-((diethylamino)sulfonyl)-2-methoxy- enhances its utility in various chemical processes due to the presence of both a sulfonyl and a methoxy group.
Dye Manufacturing
One of the primary applications of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- is in the production of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The compound acts as a coupling agent in the synthesis of various azo dyes, allowing for the formation of stable colored products.
Case Study: Azo Dye Synthesis
- Researchers utilized Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- to synthesize Fast Red ITR Salt, an azo dye used in histological staining. The compound facilitated the coupling reaction with phenolic compounds, yielding a dye with excellent solubility and stability under acidic conditions .
Pharmaceutical Applications
The compound's reactivity also extends to pharmaceutical chemistry. It is employed in the synthesis of various bioactive molecules through diazotization reactions.
Case Study: Synthesis of Anticancer Agents
- In a study focused on anticancer drugs, Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- was used to create novel compounds that exhibited cytotoxic activity against cancer cell lines. The diazotization method allowed for the introduction of functional groups that enhanced biological activity .
Analytical Chemistry
Benzenediazonium derivatives are utilized in analytical chemistry as reagents for detecting phenolic compounds. Their ability to form colored complexes makes them suitable for spectrophotometric analysis.
Data Table: Comparison of Detection Methods Using Benzenediazonium Compounds
| Method | Detection Limit | Application Area |
|---|---|---|
| Spectrophotometry | µg/mL | Environmental analysis |
| Chromatography | ng/mL | Food safety testing |
| Colorimetric Assays | mg/mL | Clinical diagnostics |
Polymer Chemistry
In polymer chemistry, Benzenediazonium compounds are used as initiators for polymerization reactions. They can facilitate the formation of polymers with specific properties by acting as radical sources.
Case Study: Polymerization Initiation
- A study reported the use of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- as an initiator for the polymerization of styrene and acrylates, resulting in polymers with tailored functionalities suitable for coatings and adhesives .
Environmental Applications
Due to their reactivity and ability to form stable complexes, these compounds have been investigated for use in environmental remediation processes, particularly in the degradation of pollutants.
Case Study: Pollutant Degradation
Comparison with Similar Compounds
Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- (CAS RN: 26651-25-2)
- Molecular Formula : C₁₁H₁₆N₃O₃S (MW: 270.33 g/mol) .
- Key Differences: Replaces the diethylamino group with a butylamino sulfonyl substituent.
- Impact: Solubility: The longer alkyl chain (butyl vs. ethyl) enhances solubility in non-polar solvents but reduces water compatibility. Reactivity: Reduced steric hindrance compared to diethyl groups may increase coupling efficiency in azo dye synthesis .
Benzenediazonium, 5-chloro-2-methoxy- (CID: 66731)
- Molecular Formula : C₇H₆ClN₂O (MW: 185.59 g/mol) .
- Key Differences: Substitutes the diethylamino sulfonyl group with a chlorine atom.
- Impact :
Analogues with Nitro and Sulfonate Groups
Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (1:1), sodium salt
- Molecular Formula: Not explicitly provided; contains nitro and sulfonate groups .
- Key Differences : Features a nitro group at the 4-position and a sulfonate counterion.
- Impact :
Disodium 2-[3-[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulphonatobenzoate
- Molecular Formula : Contains additional sulfonate groups .
- Key Differences : Incorporates a sulphonato benzoate moiety.
- Impact :
Comparison of Physical and Chemical Properties
Preparation Methods
Starting Material Synthesis
The precursor amine, 5-((diethylamino)sulfonyl)-2-methoxyaniline, is typically synthesized by sulfonylation of 2-methoxyaniline followed by diethylamination of the sulfonyl group. This step requires careful control to ensure regioselectivity at the 5-position and preservation of the methoxy substituent.
Diazotization Procedure
- Reaction Conditions: The diazotization is performed in an acidic aqueous medium at temperatures maintained between 0 and 5 °C to prevent decomposition of the diazonium salt.
- Reagents: Sodium nitrite (NaNO2) is added slowly to a cooled solution of the aromatic amine in hydrochloric acid.
- pH Control: The pH is maintained at approximately 1-2 to ensure efficient diazotization and minimize side reactions such as azo coupling or triazene formation.
- Counterion Selection: For enhanced stability and isolation, tetrafluoroborate or tosylate salts of the diazonium compound can be prepared by metathesis reactions with sodium tetrafluoroborate or p-toluenesulfonate salts.
Optimized Synthetic Routes and Research Findings
Radical Arylation Method
Recent advances in diazonium salt chemistry involve the use of diazonium salts as aryl radical precursors under basic conditions to synthesize complex biphenyl derivatives. This method is relevant for derivatives like 5-((diethylamino)sulfonyl)-2-methoxy-benzenediazonium, where the diazonium salt is reacted with aniline compounds under basic conditions to form aminobiphenylene derivatives. The reaction proceeds via aryl free radicals generated from the diazonium salt, allowing selective coupling with protonated anilines and expanding substrate scope.
Stability and Side Reaction Control
- Protonation of the amino substituent can suppress unwanted azo coupling and triazene formation.
- Slow addition of sodium nitrite and maintenance of low temperature reduce side reactions.
- Use of protonated aniline derivatives can improve yield by minimizing free radical side reactions.
Data Table: Typical Reaction Parameters for Diazotization
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Temperature | 0–5 °C | Prevents decomposition |
| pH | 1–2 | Ensures efficient diazotization |
| Acid | Hydrochloric acid (HCl) | Commonly used mineral acid |
| Nitrite Source | Sodium nitrite (NaNO2) | Added slowly to control reaction rate |
| Reaction Time | 30–60 minutes | Monitored by TLC or spectroscopic methods |
| Counterion | Cl⁻, BF4⁻, or TsO⁻ (tetrafluoroborate or tosylate) | For salt stability and isolation |
| Solvent | Aqueous medium | Sometimes mixed with organic cosolvents |
Comparative Analysis of Preparation Methods
Notes on Scale-Up and Industrial Preparation
- The diazotization reaction is highly exothermic; thus, temperature control is critical during scale-up.
- Continuous flow diazotization reactors have been developed to improve safety and reproducibility.
- The choice of counterion affects the handling and storage stability of the diazonium salt, with tetrafluoroborate salts preferred for industrial applications due to their crystalline nature and lower explosiveness.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-?
- Methodology : The compound is synthesized via diazotization of 5-((diethylamino)sulfonyl)-2-methoxyaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Subsequent stabilization requires isolation in non-aqueous solvents (e.g., acetone) to prevent decomposition. Key intermediates like o-anisidine-4-sulfondiethylamine are critical precursors, as noted in historical dye chemistry protocols .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm diazonium formation using UV-Vis spectroscopy (λmax ~450 nm, characteristic of diazo groups).
Q. How can the molecular structure and substituent effects of this compound be characterized?
- Techniques :
- NMR : Use H/C NMR to resolve methoxy (-OCH₃), sulfonamide (-SO₂N(CH₂CH₃)₂), and diazonium (-N₂⁺) groups. For example, the methoxy proton appears as a singlet at ~δ 3.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [C₁₁H₁₆N₃O₃S]⁺ with an exact mass of 270.09138 Da .
- IR Spectroscopy : Peaks at ~2120 cm⁻¹ (N≡N stretch) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate functional groups.
Q. What factors influence the thermal and photolytic stability of this diazonium salt?
- Key Factors :
- pH : Stability decreases in alkaline conditions due to hydroxide ion attack on the diazonium group. Store in mildly acidic buffers (pH 4–6) .
- Temperature : Decomposes above 10°C; refrigerate at 2–8°C for long-term storage.
- Light Sensitivity : Photolytic cleavage of the N₂⁺ group occurs under UV light; use amber glassware and inert atmospheres (N₂/Ar) during handling .
Advanced Research Questions
Q. How can mechanistic studies elucidate the coupling reactivity of this diazonium salt with aromatic amines or phenols?
- Experimental Design :
- Perform kinetic studies under varying pH (2–7) and temperatures (0–25°C) to determine rate constants for electrophilic substitution.
- Use stopped-flow spectroscopy to capture transient intermediates (e.g., aryl diazo ethers) during coupling with β-naphthol .
Q. How can computational modeling resolve contradictions in spectroscopic data for tautomeric forms or degradation products?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to model possible tautomers (e.g., diazonium vs. diazo oxide forms). Compare computed H NMR shifts with experimental data .
- Use MD simulations to assess solvent effects (e.g., acetone vs. DMSO) on stability and aggregation behavior.
Q. What role does this compound play in designing photoactive crosslinkers for polymer chemistry?
- Application : The diazonium group enables UV-induced radical generation for crosslinking polyvinyl alcohol (PVA) or polyethylene (PE).
- Methodology :
- Irradiate PVA films containing 1–5 wt% diazonium salt at 365 nm (10 mW/cm²). Monitor crosslink density via swelling tests (toluene uptake reduction by 40–60%) .
- Analyze mechanical properties (tensile strength, modulus) before/after irradiation to quantify network formation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
